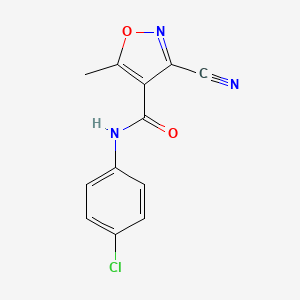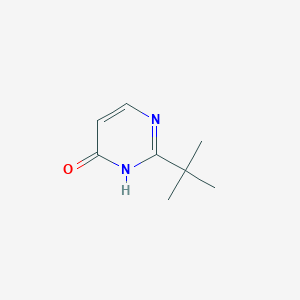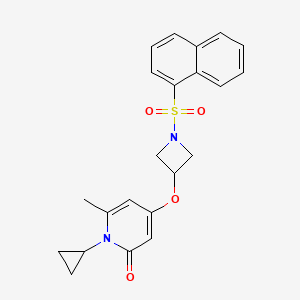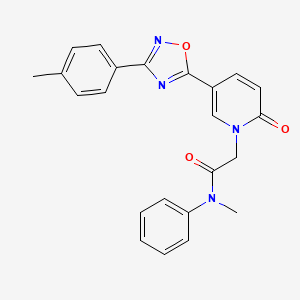![molecular formula C23H17N3O4 B2356233 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 898455-06-6](/img/structure/B2356233.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide” is a compound that belongs to the quinazolinone class of heterocyclic compounds . Quinazolinones are known to exhibit a range of significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, which includes our compound of interest, was performed using a green chemistry approach, deep eutectic solvents, and microwaves . The synthesis involved a two-step reaction using choline chloride:urea deep eutectic solvent (DES) . The first step involved the conventional synthesis of benzoxazinone as an intermediate . Then, benzoxazinone reacted with corresponding amines in choline choline:urea deep eutectic solvent to furnish the desired compounds .Molecular Structure Analysis
The molecular formula of the compound is C17H15N3O2 . The compound has a molecular weight of 293.32 g/mol . The InChI string and Canonical SMILES for the compound are also available .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 61.8 Ų .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been synthesized and characterized by various techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These methods provide insights into its chemical structure, functional groups, and potential reactivity.
Mechanochemical Synthesis
A green chemistry approach was employed to synthesize N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. The compound was mechanochemically prepared using a choline chloride-based deep eutectic solvent as a catalyst . This method offers an environmentally friendly alternative to traditional synthetic routes.
Anticonvulsant Properties
New derivatives of quinazolin-4(3H)-one have been evaluated for their anticonvulsant efficacy. Specifically, ((E)-3-(5-((sub-phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives demonstrated excellent anticonvulsant activity and protection against MES convulsions . This suggests potential applications in treating epilepsy and related disorders.
Analgesic and Anti-Inflammatory Potential
Compound 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide (5e) exhibited notable analgesic and anti-inflammatory properties . Further exploration of its mechanism of action and safety profile could lead to novel pain management strategies.
Mecanismo De Acción
Target of Action
It has been shown to exhibit potent antibacterial, antitubercular, and anti-hiv activities . This suggests that it may target enzymes or proteins essential to these pathogens.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to inhibition or alteration of their normal function. This could result in the death of the pathogen or the halting of its replication .
Biochemical Pathways
Given its reported anti-hiv and antitubercular activities, it may interfere with the replication processes of these pathogens .
Pharmacokinetics
The compound is found to be soluble in chloroform, dimethyl sulfoxide, and dimethylformamide , which could influence its bioavailability and distribution.
Result of Action
The compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests that its action results in the inhibition of these pathogens, potentially leading to their eradication from the host organism.
Propiedades
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-14-24-19-8-3-2-7-18(19)23(28)26(14)17-6-4-5-16(12-17)25-22(27)15-9-10-20-21(11-15)30-13-29-20/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUNGDKUHFAUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)
![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)


![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)